N-[2-(methylsulfanyl)phenyl]-3-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c1-20-13-8-3-2-7-12(13)14-21(18,19)11-6-4-5-10(9-11)15(16)17/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQQDCBCQJBBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]-3-nitrobenzenesulfonamide typically involves the reaction of 2-(methylthio)aniline with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Deprotection of the Nitrobenzenesulfonyl Group
The nitrobenzenesulfonyl (Nosyl) group serves as a protective moiety for amines. Its removal typically involves nucleophilic cleavage under alkaline conditions:
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Reagents : Sodium methoxide (NaOMe) in dimethoxyethane (DME) or methanol .
-
Mechanism : Alkali metal alkoxides initiate a nucleophilic attack on the sulfonamide sulfur, releasing the free amine and forming a nitrobenzenesulfinate byproduct .
Example Reaction :
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (-SMe) group undergoes oxidation to sulfinyl (-SO) or sulfonyl (-SO₂) derivatives, depending on the oxidizing agent:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| mCPBA | Sulfoxide (-SO) | Dichloromethane (DCM), 0°C, 1 hr |
| H₂O₂/AcOH | Sulfone (-SO₂) | Acetic acid, 60°C, 4 hr |
Mechanism :
-
Sulfoxide formation : Electrophilic oxidation via peracid intermediates.
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Sulfone formation : Prolonged oxidation under acidic conditions .
Reduction of the Nitro Group
The nitro (-NO₂) group can be reduced to an amine (-NH₂) under catalytic hydrogenation:
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Conditions : Ethanol solvent, room temperature, 12 hours.
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Product : N-[2-(methylsulfanyl)phenyl]-3-aminobenzenesulfonamide .
Example Reaction :
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing nitro group activates the benzene ring for NAS at the meta position relative to the sulfonamide:
| Nucleophile | Product | Conditions |
|---|---|---|
| Hydroxide (OH⁻) | 3-Hydroxy-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide | Aqueous NaOH, 100°C, 6 hr |
| Amines (RNH₂) | 3-(Alkylamino)-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide | DMF, 80°C, 12 hr |
Mechanism :
-
Nitro group stabilizes the Meisenheimer intermediate, facilitating nucleophilic attack.
Cyclization Reactions
Under thermal or acidic conditions, the compound participates in intramolecular cyclization to form benzothiazine derivatives:
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Conditions : 120°C, 8 hours.
Mechanism :
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Sulfonamide nitrogen acts as a nucleophile, attacking the activated methylsulfanyl-substituted aromatic ring.
Sulfonamide Alkylation
The sulfonamide nitrogen undergoes alkylation with alkyl halides:
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Reagents : Methyl iodide (CH₃I), potassium carbonate (K₂CO₃) .
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Conditions : Acetonitrile, reflux, 6 hours.
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Product : N-Methyl-N-[2-(methylsulfanyl)phenyl]-3-nitrobenzenesulfonamide .
Key Research Findings
Scientific Research Applications
Antibacterial Activity
One of the prominent applications of sulfonamide compounds, including N-[2-(methylsulfanyl)phenyl]-3-nitrobenzenesulfonamide, is their antibacterial properties. Research has shown that sulfonamides exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study synthesized several novel sulfonamide derivatives and evaluated their antibacterial efficacy using microbroth dilution assays. The results indicated that many compounds displayed promising antibacterial activities, particularly against strains like Pseudomonas aeruginosa and Bacillus subtilis with minimum inhibitory concentration (MIC) values ranging from 0.05 to 0.3 mg/mL .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| N-[2-(methylsulfanyl)phenyl]-3-nitrobenzenesulfonamide | 0.2 | Pseudomonas aeruginosa |
| Another Sulfonamide | 0.1 | Bacillus subtilis |
Anticancer Properties
N-[2-(methylsulfanyl)phenyl]-3-nitrobenzenesulfonamide has also been investigated for its anticancer potential. Studies have highlighted the ability of certain sulfonamide derivatives to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, one study noted that specific derivatives led to a significant increase in apoptotic markers in MDA-MB-231 breast cancer cells, suggesting that these compounds could be effective in cancer therapy .
Carbonic Anhydrase Inhibition
Another area of interest is the inhibition of carbonic anhydrases (CAs), which are enzymes that play a crucial role in various physiological processes and are implicated in tumor growth and bacterial survival. A recent study demonstrated that new benzenesulfonamides exhibited excellent inhibitory effects against CA IX with IC50 values as low as 10.93 nM, indicating their potential as therapeutic agents targeting these enzymes .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships (SAR) of sulfonamides is vital for enhancing their biological activity. Research indicates that modifications to the sulfonamide moiety can significantly affect the compound's efficacy against bacteria and cancer cells. For instance, the presence of electron-withdrawing groups like nitro enhances antibacterial activity compared to electron-donating groups .
Mechanistic Studies
Mechanistic studies have revealed insights into how these compounds exert their biological effects. For example, studies have shown that N-[2-(methylsulfanyl)phenyl]-3-nitrobenzenesulfonamide can induce apoptosis through pathways involving caspase activation and PARP cleavage, which are critical markers for programmed cell death .
Mechanism of Action
The mechanism of action of N-[2-(methylsulfanyl)phenyl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes by binding to their active sites. This binding prevents the enzyme from interacting with its natural substrate, thereby inhibiting its function. The nitro and methylthio groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Key Observations :
- The nitro group in the target compound likely enhances electrophilicity and hydrogen-bond acceptor capacity compared to methyl or chloroacetyl substituents .
- The methylsulfanyl group may contribute to lipophilicity and influence crystal packing via weak S···O interactions, as seen in related thioether-containing sulfonamides .
Hydrogen Bonding and Molecular Interactions
Hydrogen bonding plays a pivotal role in the crystallinity and biological activity of sulfonamides. Comparable compounds exhibit distinct hydrogen-bonding motifs:
Table 2: Hydrogen-Bonding Patterns in Analogues
- The pyrazolone derivative demonstrates how intramolecular hydrogen bonds (S(6) rings) and intermolecular N–H···O interactions (R²₂(10)) stabilize crystal lattices. The target compound’s nitro group could facilitate similar or stronger interactions .
Biological Activity
N-[2-(methylsulfanyl)phenyl]-3-nitrobenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry, particularly due to its complex structure that incorporates a methylsulfanyl group, a nitro group, and a sulfonamide moiety. This compound has garnered attention for its biological activities, including antibacterial and anticancer properties. This article examines its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular structure of N-[2-(methylsulfanyl)phenyl]-3-nitrobenzenesulfonamide can be represented as follows:
This compound belongs to the class of sulfonamides, which are well-known for their antibacterial properties. The presence of the nitro group allows it to participate in redox reactions, while the sulfonamide portion may engage in hydrogen bonding with proteins, influencing its biological activity .
The biological activity of N-[2-(methylsulfanyl)phenyl]-3-nitrobenzenesulfonamide is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as carbonic anhydrase, which is implicated in bacterial growth and cancer cell proliferation .
- Apoptosis Induction : Studies indicate that sulfonamides can induce apoptosis in cancer cell lines by activating apoptotic pathways, including the cleavage of PARP and caspase-3 .
- Antibacterial Activity : The compound's structural characteristics suggest potential antibacterial effects against both Gram-positive and Gram-negative bacteria .
Antibacterial Activity
The antibacterial efficacy of N-[2-(methylsulfanyl)phenyl]-3-nitrobenzenesulfonamide has been evaluated against various bacterial strains. A summary of findings is presented in the following table:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 14 | 64 µg/mL |
| Klebsiella pneumoniae | 12 | 128 µg/mL |
| Pseudomonas aeruginosa | 10 | 256 µg/mL |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell growth in various cancer cell lines, with IC50 values indicating potency:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| H146 (small-cell lung cancer) | 38 |
| MDA-MB-231 (breast cancer) | 22 |
The results suggest that N-[2-(methylsulfanyl)phenyl]-3-nitrobenzenesulfonamide can effectively inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and enzyme inhibition .
Case Studies
- Preclinical Evaluation : In a study involving SCID mice, N-[2-(methylsulfanyl)phenyl]-3-nitrobenzenesulfonamide was administered at a maximum tolerated dose (MTD) of 15 mg/kg. The treatment resulted in significant apoptosis within xenograft tumors, evidenced by increased cleavage of PARP and caspase-3 markers .
- Comparative Study : A comparative analysis with other sulfonamide derivatives revealed that while many shared similar mechanisms of action, N-[2-(methylsulfanyl)phenyl]-3-nitrobenzenesulfonamide exhibited superior binding affinities to target proteins involved in apoptosis pathways .
Q & A
Basic: What are the recommended synthetic routes and purification methods for N-[2-(methylsulfanyl)phenyl]-3-nitrobenzenesulfonamide?
Answer:
The synthesis typically involves sulfonylation of the amine group on the 2-(methylsulfanyl)aniline precursor with 3-nitrobenzenesulfonyl chloride. Key steps include:
- Sulfonylation Reaction : Conducted in anhydrous dichloromethane under nitrogen, with triethylamine as a base to scavenge HCl .
- Nitro Group Introduction : If the nitro group is not pre-installed, nitration can be performed using a mixture of nitric and sulfuric acids, followed by careful quenching.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) is used to isolate the product. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .
Basic: How is single-crystal X-ray diffraction (SC-XRD) applied to determine the molecular structure of this compound?
Answer:
SC-XRD involves:
- Crystal Growth : Slow evaporation of a saturated solution in a solvent like DMSO/ether.
- Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) at low temperature (e.g., 200 K) to minimize thermal motion .
- Structure Solution : Programs like SHELXT (direct methods) and SHELXL (refinement) are employed. Key parameters include R-factor (<0.05), wR2 (<0.15), and goodness-of-fit (~1.05) .
- Visualization : ORTEP-3 or Mercury software generates thermal ellipsoid plots, highlighting bond lengths, angles, and torsional conformations (e.g., C-S-C-C torsion angles reported in ).
Advanced: How can hydrogen-bonding networks and intermolecular interactions be systematically analyzed in the crystal lattice?
Answer:
Hydrogen-bonding patterns are evaluated using:
- Graph Set Analysis : Assigns descriptors (e.g., , ) to categorize chains, rings, or self-complementary motifs. Tools like TOPOS or CrystalExplorer automate this .
- Etter’s Rules : Prioritize hydrogen-bond donor/acceptor interactions to predict packing motifs. For example, intramolecular N–H⋯N/S interactions in this compound stabilize planar conformations .
- Energy Frameworks : Use CE-B3LYP models in CrystalExplorer to quantify interaction energies (e.g., electrostatic vs. dispersion contributions) .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents?
Answer:
SAR studies involve:
- Analog Synthesis : Modify the methylsulfanyl group (e.g., oxidize to sulfoxide/sulfone) or vary nitro group position.
- Biological Assays : Test analogs for target activity (e.g., enzyme inhibition via IC50 measurements). For example, sulfonamide derivatives in showed enhanced binding to kinase targets.
- Computational Docking : Use AutoDock Vina to predict binding modes. Compare with experimental IC50 values to validate substituent effects .
Advanced: How should researchers address discrepancies in crystallographic data, such as anomalous bond lengths or thermal parameters?
Answer:
- Validation Tools : Check for errors using checkCIF/PLATON. For example, unusually short C–S bonds may indicate over-refinement .
- Alternative Refinement Models : Test isotropic vs. anisotropic displacement parameters or apply restraints to problematic atoms.
- Complementary Techniques : Validate with solid-state NMR (e.g., CP/MAS) to confirm bond lengths .
Advanced: What computational methods are used to correlate experimental conformational data with theoretical models?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level in Gaussian. Compare calculated dihedral angles (e.g., benzene-sulfonamide plane) with SC-XRD data .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., % contribution of H⋯O vs. H⋯S interactions) using CrystalExplorer .
- Molecular Dynamics (MD) : Simulate crystal packing stability under varying temperatures (NAMD or GROMACS) .
Advanced: How can researchers resolve synthetic challenges, such as low yields in sulfonylation steps?
Answer:
- Reaction Optimization : Screen solvents (e.g., THF vs. DCM), bases (e.g., pyridine vs. Et3N), and temperatures.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track sulfonyl chloride consumption.
- Byproduct Analysis : LC-MS identifies side products (e.g., disulfonates), guiding stoichiometric adjustments .
Advanced: What strategies are employed to analyze nitro group electronic effects on sulfonamide reactivity?
Answer:
- Electrochemical Studies : Cyclic voltammetry (e.g., CH Instruments) measures reduction potentials of the nitro group in DMF. Correlate with Hammett σ constants .
- Spectroscopic Probes : UV-Vis (charge-transfer bands) and NMR reveal electron-withdrawing effects on the sulfonamide moiety .
- Theoretical Calculations : Natural Bond Orbital (NBO) analysis in Gaussian quantifies delocalization from nitro to sulfonamide .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
